1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3/c1-26-17-8-3-14(13-18(17)27-2)9-10-22-19-20(25)24(12-11-23-19)16-6-4-15(21)5-7-16/h3-8,11-13H,9-10H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFJMAQBTHYWSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazinone core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and diketones.
Substitution reactions: Introduction of the bromophenyl group can be done via electrophilic aromatic substitution.
Amine coupling: The dimethoxyphenylethyl group can be introduced through nucleophilic substitution or coupling reactions with amines.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It may be used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context in which the compound is used. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variants
Dihydropyrazin-2-one Derivatives :
- 1-(4-bromophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one (): Shares the dihydropyrazin-2-one core and 4-bromophenyl group but replaces the 3,4-dimethoxyphenethylamino group with an indol-3-yl-ethylamino substituent. The indole moiety may confer distinct electronic properties or binding interactions compared to methoxy-substituted aromatics. No biological data are provided for direct comparison .
1,3,4-Oxadiazole Derivatives :
- 1-(4-bromophenyl)-3-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIb, ): Retains the 4-bromophenyl and 3,4-dimethoxyphenyl groups but replaces the dihydropyrazinone core with a 1,3,4-oxadiazole ring. This derivative exhibited 61.9% anti-inflammatory activity (carrageenan-induced edema inhibition at 100 mg/kg), comparable to indomethacin (64.3%) but with lower toxicity (severity index = 0.83 vs. 2.67 for indomethacin). The oxadiazole core may enhance metabolic stability or target engagement compared to dihydropyrazinones .
Substituent-Driven Comparisons
- 3,4-Dimethoxyphenyl vs. 3,4-Dimethylphenyl: The compound 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)prop-2-en-1-one () replaces methoxy groups with methyl substituents. The crystal structure of this analog shows a dihedral angle of 48.13° between aromatic rings, suggesting conformational flexibility that could influence target interactions .
4-Bromophenyl vs. 4-Chlorophenyl :
In oxadiazole derivatives (), replacing 4-bromophenyl with 4-chlorophenyl (compound IIIa) reduced anti-inflammatory activity slightly (59.5% vs. 61.9%), highlighting the bromine atom’s role in optimizing bioactivity .
Anti-Inflammatory Potential
1,3,4-Oxadiazole Derivatives (IIIa and IIIb, ):
Demonstrated 59.5–61.9% edema inhibition at 100 mg/kg, comparable to indomethacin (64.3% at 20 mg/kg). The 3,4-dimethoxyphenyl substituent in IIIb correlated with marginally higher activity than the 4-chlorophenyl analog (IIIa), suggesting that electron-rich aromatic groups enhance anti-inflammatory effects .- The 3,4-dimethoxyphenethylamino group may mimic tyrosine kinase inhibitor pharmacophores, such as those in erlotinib or gefitinib .
Toxicity and Selectivity
- Severity Index (SI): The oxadiazole derivative IIIb (SI = 0.83) showed lower toxicity than indomethacin (SI = 2.67), suggesting that the 3,4-dimethoxyphenyl group contributes to a favorable safety profile. This trend may extend to dihydropyrazinone analogs, though experimental validation is required .
Key Structural and Pharmacokinetic Insights
Substituent Contributions
Molecular Conformation
- The dihedral angle between aromatic rings in 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)prop-2-en-1-one (48.13°) suggests moderate conformational flexibility, which may influence binding to planar targets like cyclooxygenase (COX) enzymes .
Biological Activity
1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, focusing on its pharmacological effects and mechanisms of action.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the pyrazinone core and subsequent functionalization with bromophenyl and dimethoxyphenyl groups. Specific reaction conditions and yields can vary based on the chosen synthetic route.
The compound exhibits several pharmacological activities, primarily attributed to its ability to interact with various biological targets. Studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. For instance, its structural similarity to known pharmacophores indicates potential interactions with neurotransmitter systems.
Pharmacological Effects
- Antidepressant Activity : Preclinical studies have shown that derivatives of similar structures exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of serotonin and norepinephrine pathways.
- Antitumor Properties : Some studies indicate that compounds with similar frameworks possess cytotoxic effects against cancer cell lines. The specific pathways involved are still under investigation but may include apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Research has highlighted potential neuroprotective properties, possibly through antioxidant mechanisms or modulation of neuroinflammatory responses.
Case Studies
Recent studies have reported on the biological evaluation of related compounds, demonstrating significant findings:
- Study on Antidepressant Effects : A study evaluated a series of 1,2-dihydropyrazinone derivatives for their antidepressant effects using forced swim tests in rodents. Results indicated that certain modifications enhanced efficacy compared to standard treatments.
- Cytotoxicity Assessment : In vitro assays conducted on various cancer cell lines (e.g., HeLa, MCF-7) showed that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity.
- Neuroprotection Study : A recent investigation into neuroprotective effects demonstrated that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.
Data Tables
| Biological Activity | Observations | Reference |
|---|---|---|
| Antidepressant Activity | Significant reduction in immobility time | Study 1 |
| Cytotoxicity | IC50 values < 10 µM against cancer cells | Study 2 |
| Neuroprotection | Decreased oxidative stress markers | Study 3 |
Q & A
Basic Research Questions
Q. What are the critical synthetic pathways for 1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution, cyclization, and functional group protection/deprotection. For example, the dihydropyrazinone core is often formed via condensation of bromophenyl-substituted precursors with ethylenediamine derivatives under reflux in anhydrous solvents (e.g., THF or DMF). Catalysts like p-toluenesulfonic acid (PTSA) may accelerate cyclization . Optimization of yield (60–85%) requires precise temperature control (70–100°C), solvent polarity adjustments, and stoichiometric ratios of reactants (1:1.2 for amine:carbonyl components). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is standard .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the dihydropyrazinone NH proton (δ 9.2–10.0 ppm, broad singlet), aromatic protons from bromophenyl (δ 7.3–7.6 ppm, doublet), and methoxy groups (δ 3.8–4.0 ppm, singlet). 13C NMR confirms carbonyl (C=O, ~165 ppm) and quaternary carbons .
- IR : Stretching frequencies for C=O (~1680 cm⁻¹), NH (~3300 cm⁻¹), and C-Br (~550 cm⁻¹) are diagnostic .
- MS : High-resolution ESI-MS should match the molecular ion ([M+H]+) with <2 ppm error. Fragmentation patterns (e.g., loss of Br or methoxy groups) validate substituent positions .
Advanced Research Questions
Q. What strategies resolve contradictory data in reactivity studies (e.g., unexpected byproducts during functionalization)?
- Methodological Answer : Contradictions often arise from steric hindrance (due to the bulky 3,4-dimethoxyphenyl group) or competing reaction pathways. For example, during alkylation of the secondary amine, over-alkylation may occur if excess electrophile is used. Mitigation strategies include:
- Kinetic Control : Lower temperatures (0–25°C) to favor mono-substitution.
- Protecting Groups : Temporarily protect reactive NH groups with Boc or Fmoc .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and identify steric/electronic barriers .
Q. How can the compound’s potential biological activity be systematically evaluated in vitro?
- Methodological Answer :
- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., bromophenyl motifs in kinase inhibitors ).
- Assay Design : Use fluorescence polarization (FP) for binding affinity or cell-based assays (e.g., MTT for cytotoxicity). Include positive controls (e.g., staurosporine for kinase inhibition) .
- SAR Studies : Synthesize derivatives with modified methoxy or bromophenyl groups to isolate pharmacophoric contributions .
Q. What computational approaches predict the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodological Answer :
- QSPR Models : Use software like Schrödinger’s QikProp to estimate logP (2.5–3.5), aqueous solubility (−4.5 to −3.5 logS), and CYP450 metabolism.
- MD Simulations : GROMACS or AMBER simulate membrane permeability (e.g., blood-brain barrier penetration) based on free-energy profiles .
- Docking Studies : AutoDock Vina predicts binding modes to metabolic enzymes (e.g., CYP3A4) to identify vulnerable sites for oxidation .
Experimental Design & Data Analysis
Q. How can Design of Experiments (DoE) optimize the synthesis yield while minimizing side reactions?
- Methodological Answer : Apply a fractional factorial design (e.g., 2^3 matrix) to test variables: temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading (0–5 mol%). Response surface methodology (RSM) identifies optimal conditions. For example, a central composite design revealed THF with 2 mol% PTSA at 80°C maximizes yield (82%) while minimizing dimerization .
Q. What statistical methods address variability in biological assay replicates?
- Methodological Answer : Use ANOVA with post-hoc Tukey tests to compare IC50 values across replicates. Outliers are flagged via Grubbs’ test (α=0.05). For low-signal assays (e.g., fluorescence), normalize data to Z-scores and apply non-parametric tests (Kruskal-Wallis) .
Contradictory Data Resolution
Q. How to reconcile conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer : Discrepancies may stem from protonation states of the dihydropyrazinone NH. Stability assays (HPLC monitoring at pH 1–7) show degradation occurs below pH 3 due to ring-opening. Buffered conditions (pH 5–6, acetate buffer) stabilize the compound during biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
